

# Application Notes and Protocols for IT-143B in In Vitro Experiments

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## Compound of Interest

Compound Name: *IT-143B*

Cat. No.: *B10820791*

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## Introduction

**IT-143B** is a novel and potent small molecule inhibitor that has demonstrated significant anti-tumor activity, particularly in cancer cells harboring the KRASG12C mutation.<sup>[1]</sup> This mutation is a key driver in a variety of cancers, and **IT-143B** offers a promising avenue for targeted therapy. These application notes provide detailed information on the in vitro use of **IT-143B**, including recommended dosage and concentration ranges, protocols for key experiments, and an overview of its mechanism of action.

**IT-143B** is a piericidin-class antibiotic isolated from a *Streptomyces* species and has shown cytotoxic effects against various carcinoma cells.<sup>[2][3]</sup> Its primary mechanism of action is the selective inhibition of the KRASG12C oncoprotein. This targeted inhibition blocks downstream signaling pathways crucial for cancer cell proliferation and survival, namely the KRAS-RAF-MEK-ERK and the PI3K-AKT pathways. The blockade of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells with the KRASG12C mutation.

## Data Presentation

### Physicochemical Properties of IT-143B

Property	Value
Molecular Formula	C <sub>28</sub> H <sub>41</sub> NO <sub>4</sub>
Molecular Weight	455.63 g/mol
Appearance	Pale yellow oil
Solubility	Soluble in Ethanol, Methanol, DMF, and DMSO. Sparingly soluble in aqueous solutions.
Long-Term Storage	-20°C

Table 1: Summary of the physicochemical properties of **IT-143B**.

## In Vitro Anti-proliferative Activity of IT-143B

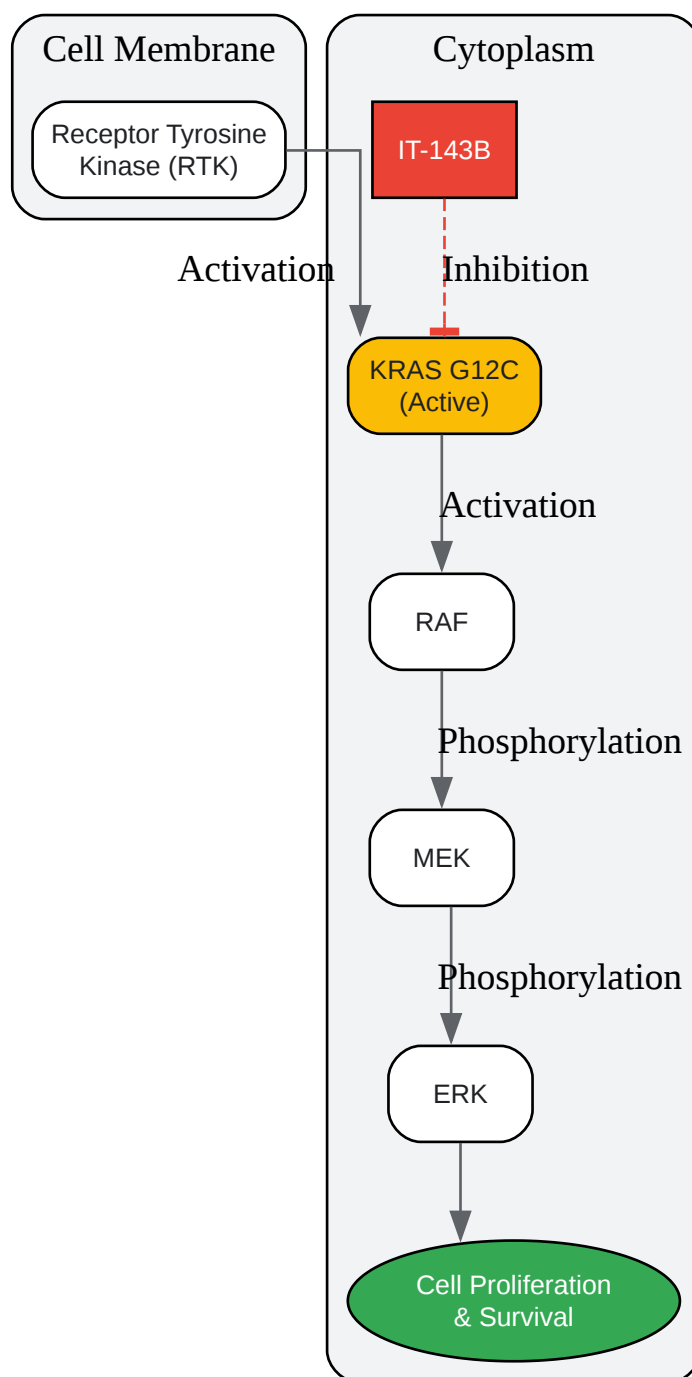
The half-maximal inhibitory concentration (IC<sub>50</sub>) of **IT-143B** has been determined in various KRASG12C mutant cancer cell lines, demonstrating its potent and selective activity.

Cell Line	Cancer Type	IT-143B IC <sub>50</sub> (nM)
MIA PaCa-2	Pancreatic Cancer	5.1 ± 0.6
NCI-H358	Non-Small Cell Lung Cancer	6.8 ± 1.1
NCI-H1373	Non-Small Cell Lung Cancer	23.5 ± 2.5
SW1463	Colorectal Cancer	67.2 ± 8.3
Calu-1	Non-Small Cell Lung Cancer	33.6 ± 4.1
Ba/F3-KRASG12C	Engineered Cell Line	80.0 ± 19.0
Ba/F3-KRASG12D	Engineered Cell Line	>10,000
Ba/F3-KRAS WT	Engineered Cell Line	>10,000

Table 2: Anti-proliferative activity of **IT-143B** in various cancer cell lines. Data represents the mean ± SD of three independent experiments.

## Signaling Pathways and Experimental Workflows

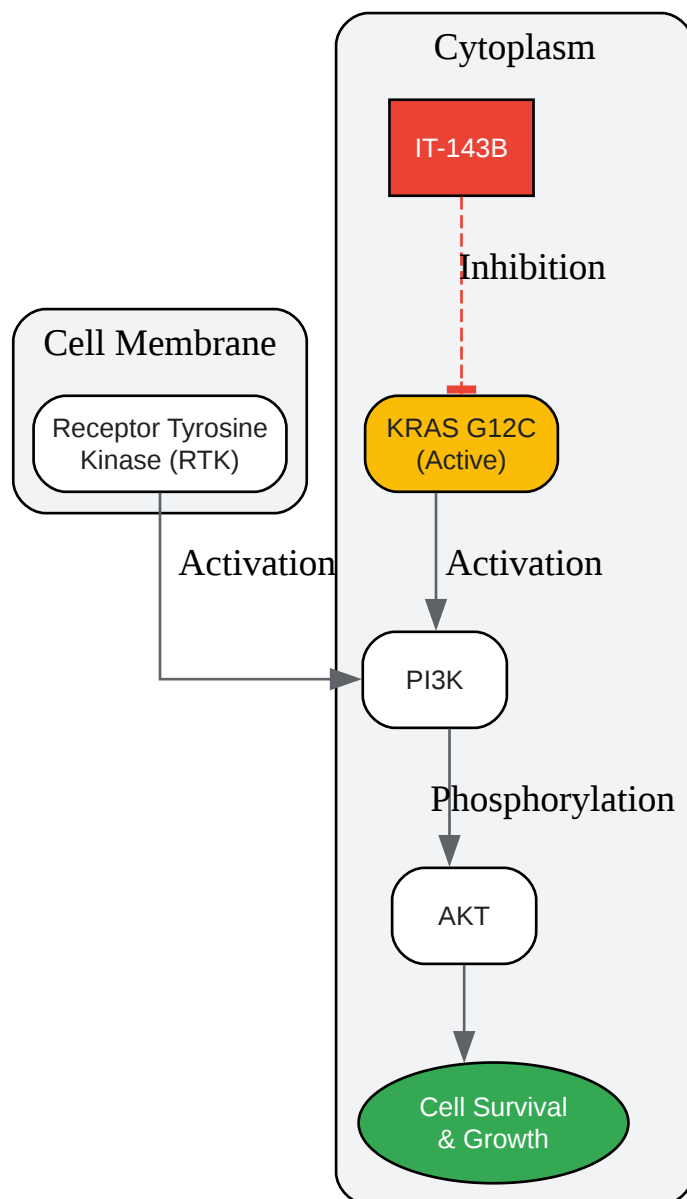
### KRAS-RAF-MEK-ERK Signaling Pathway Inhibition by IT-143B



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Caption: **IT-143B** selectively inhibits the active KRAS G12C mutant protein, blocking downstream signaling.

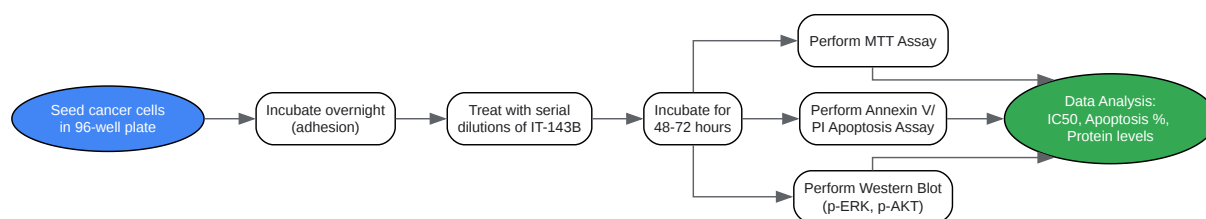
## PI3K-AKT Signaling Pathway Inhibition by IT-143B



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Caption: **IT-143B**-mediated KRAS G12C inhibition also downregulates the PI3K-AKT signaling pathway.

## Experimental Workflow for In Vitro Cytotoxicity Assessment



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## References

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